2,2-Difluorocyclopropanol
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Overview
Description
2,2-Difluorocyclopropanol is an organic compound with the molecular formula C₃H₄F₂O It is a member of the cyclopropanol family, characterized by the presence of two fluorine atoms attached to the cyclopropane ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2′,2′-difluorodeoxycytidine, exert cytotoxicity through a series of steps catalyzed by several cellular enzymes .
Mode of Action
This process involves several kinases, with the first step, the phosphorylation of the compound to its monophosphate by deoxycytidine kinase, being rate-limiting .
Biochemical Pathways
Similar compounds are known to influence key enzymes involved in cellular metabolism .
Pharmacokinetics
These compounds are typically administered intravenously .
Result of Action
Similar compounds are known to exert cytotoxicity, which has been correlated with their incorporation into dna .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2-Difluorocyclopropanol are not well-documented in the literature. It is known that the compound can participate in various biochemical reactions due to its structural features. The hydroxyl group can form hydrogen bonds with enzymes, proteins, and other biomolecules, influencing their function and activity. The presence of fluorine atoms can also affect the compound’s interactions due to their high electronegativity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopropanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with alkenes. Difluorocarbene can be generated in situ from reagents such as sodium chlorodifluoroacetate in the presence of a strong base like sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired difluorocyclopropanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the cyclopropanation process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclopropanone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to difluorocyclopropane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Difluorocyclopropanone.
Reduction: Difluorocyclopropane.
Substitution: Difluorocyclopropyl chloride.
Scientific Research Applications
2,2-Difluorocyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme mechanisms and protein-ligand interactions, as fluorine atoms can act as probes in biochemical assays.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Comparison with Similar Compounds
1,1-Difluorocyclopropane: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
2,2-Difluorocyclopropanone: An oxidized form of 2,2-Difluorocyclopropanol with distinct chemical properties.
Difluorocyclopropane: The fully reduced form, used in different synthetic contexts.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopropane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
2,2-difluorocyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-2(3)6/h2,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZWRRCPMSBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811431-40-0 |
Source
|
Record name | 2,2-Difluorocyclopropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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